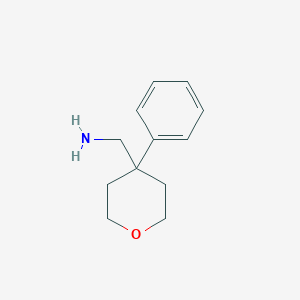

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Übersicht

Beschreibung

"(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine" belongs to a class of organic compounds that have been explored for their diverse chemical reactions, molecular structures, and properties. These compounds are of interest in organic chemistry for their potential in various applications, including material science and pharmacology.

Synthesis Analysis

The synthesis of related tetrahydro-2H-pyran derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, a tetrahydro-pyran scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the versatility of pyran derivatives in stabilizing specific molecular conformations (Bucci et al., 2018).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations, including DFT (Density Functional Theory), provide insights into the molecular structure, electron distribution, and molecular interactions of pyran derivatives. These analyses help in understanding the intramolecular charge transfer and molecular electrostatic potential, which are crucial for the reactivity and interaction with other molecules (Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactions of tetrahydro-2H-pyran derivatives can vary widely depending on the substituents and reaction conditions. These compounds undergo reactions such as Prins cyclization, which can be used to synthesize novel hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy et al., 2012). Such reactions highlight the synthetic utility of tetrahydro-2H-pyran derivatives in constructing complex molecular architectures.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- The reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction, produced N,2,2-trimethyltetrahydro-2H-pyran-4-amine. This compound underwent further chemical transformations, showcasing its versatility as a precursor for the synthesis of a range of chemical entities (N. S. Arutyunyan et al., 2012).

Catalytic Applications

- 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were evaluated for their catalytic applications, demonstrating good activity and selectivity in processes where the palladacycle remains in the Pd(II) state (Gavin W. Roffe et al., 2016).

Photocytotoxic Applications

- Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands were synthesized and their photocytotoxic properties examined. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines through apoptosis and reactive oxygen species generation, indicating their potential for therapeutic applications (Uttara Basu et al., 2014).

Antimicrobial Activity

- Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reaction with aryl aldehydes/ketones showed potential as anticonvulsant agents. The chemical structures were confirmed via various spectroscopic techniques, and several compounds exhibited seizures protection, highlighting their medicinal chemistry applications (S. Pandey & R. Srivastava, 2011).

Eigenschaften

IUPAC Name |

(4-phenyloxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYDNTFWMDEOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424327 | |

| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine | |

CAS RN |

14006-32-7 | |

| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14006-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenyloxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.